[2-(Phenylsulfonyl)phenyl]hydrazine
Description
Significance of Hydrazine (B178648) Derivatives as Synthetic Intermediates and Reagents
Hydrazine derivatives, organic compounds containing a nitrogen-nitrogen single bond, are of paramount importance in organic synthesis. google.comnih.gov They are widely recognized as key intermediates for the synthesis of a vast array of heterocyclic compounds. nih.gov The inherent nucleophilicity of the nitrogen atoms makes them adept at reacting with electrophiles, most notably carbonyl compounds, to form hydrazones. nih.gov This reactivity is the foundation for one of the most classic and powerful methods for indole (B1671886) synthesis: the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone, to produce the indole ring system, a core structure in many natural products and pharmaceuticals. nih.govwikipedia.orgbyjus.com The versatility of hydrazine derivatives extends beyond indole synthesis, as they are employed in the preparation of pyrazoles, pyridazines, and other nitrogen-containing heterocycles. google.com
Role of Aryl Sulfones and Sulfonyl Groups in Directing Group Chemistry and Electronic Modulation
The sulfonyl group (–SO₂–) is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. This electronic modulation plays a crucial role in directing the course of chemical reactions. In the context of electrophilic aromatic substitution, the sulfonyl group is a deactivating meta-director. However, its most profound impact in ortho-functionalized systems stems from its ability to act as a directed metalation group (DMG). The oxygen atoms of the sulfonyl group can coordinate to a metal, typically lithium from an organolithium reagent, directing deprotonation to the adjacent ortho position with high selectivity. This ortho-lithiation strategy opens up a pathway for the introduction of a wide variety of electrophiles specifically at the position next to the sulfonyl group, enabling the synthesis of highly substituted aromatic compounds that would be difficult to access through other means.
Furthermore, the phenylsulfonyl group can act as a leaving group in certain nucleophilic aromatic substitution reactions and can stabilize adjacent carbanions, further expanding its synthetic utility.
Overview of Ortho-Functionalized Aromatic Systems in Chemical Transformations
Ortho-functionalized aromatic systems, where two or more functional groups are positioned adjacent to one another on an aromatic ring, are pivotal in the construction of complex molecules. The proximity of these functional groups can lead to unique reactivity and allows for intramolecular reactions, facilitating the formation of new rings. The "ortho effect" can influence the acidity, basicity, and reactivity of the functional groups involved due to steric and electronic interactions. The ability to selectively introduce functional groups at the ortho position is a key challenge and a powerful tool in synthetic organic chemistry. Directed metalation, as facilitated by groups like sulfones, is a premier strategy for achieving such selective ortho-functionalization.
Contextualization of [2-(Phenylsulfonyl)phenyl]hydrazine within Modern Organic Chemistry
This compound emerges as a highly valuable, bifunctional reagent at the intersection of hydrazine chemistry and sulfonyl-directed synthesis. Its structure is primed for a variety of synthetic applications. The hydrazine moiety serves as a handle for the construction of heterocyclic systems, most notably through the Fischer indole synthesis. The ortho-disposed phenylsulfonyl group, a strong electron-withdrawing group, not only modulates the reactivity of the hydrazine and the aromatic ring but also holds the potential for further synthetic manipulation.
A significant application of this compound is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important biological and materials science applications. The Fischer indole synthesis using a phenylhydrazone derived from this compound and a suitable ketone, such as cyclohexanone, would be expected to yield a tetrahydrocarbazole intermediate. Subsequent transformations, potentially involving the sulfonyl group, could then lead to the fully aromatic carbazole (B46965) system. The strategic placement of the phenylsulfonyl group at the ortho position makes this compound a precursor for specifically substituted carbazoles and other fused heterocyclic systems.
While detailed synthetic procedures and extensive characterization data for this compound are not widely documented in readily accessible literature, its potential as a key building block is evident from the established reactivity of its constituent functional groups. The synthesis of this compound would likely involve the reduction of a corresponding nitro or diazonium salt precursor. For instance, the reduction of 2-nitro-1,1'-biphenyl could yield 2-amino-1,1'-biphenyl, which could then be converted to the hydrazine. google.comtandfonline.com
The following table summarizes the key properties of the subject compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
887593-89-7 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)phenyl]hydrazine |
InChI |
InChI=1S/C12H12N2O2S/c13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 |
InChI Key |
ROUAUSKOJSRIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NN |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Phenylsulfonyl Phenyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The most prominent feature of the [2-(Phenylsulfonyl)phenyl]hydrazine molecule is the hydrazine functional group (-NHNH2). The terminal nitrogen atom possesses a lone pair of electrons, rendering it strongly nucleophilic and readily available to react with a variety of electrophilic species.
Condensation Reactions with Carbonyl Compounds
Consistent with the general reactivity of hydrazines, this compound readily undergoes condensation reactions with aldehydes and ketones. vedantu.comnih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. The initial addition product, a carbinolamine intermediate, subsequently undergoes dehydration to yield a stable hydrazone. stackexchange.comyoutube.com This process is frequently catalyzed by the addition of a small amount of acid. researchgate.net
The reaction is a reliable method for forming a C=N bond and results in the corresponding [2-(phenylsulfonyl)phenyl]hydrazone derivatives. The general transformation is illustrated below:
General Reaction Scheme:

The table below details representative examples of this condensation reaction.
| Carbonyl Compound (Reactant) | Product ([2-(Phenylsulfonyl)phenyl]hydrazone) | Typical Conditions |
|---|---|---|
| Acetaldehyde | Acetaldehyde [2-(phenylsulfonyl)phenyl]hydrazone | Ethanol, catalytic acetic acid, room temperature |
| Acetone | Acetone [2-(phenylsulfonyl)phenyl]hydrazone | Methanol, reflux |
| Benzaldehyde | Benzaldehyde [2-(phenylsulfonyl)phenyl]hydrazone | Ethanol, catalytic H₂SO₄, room temperature |
| Cyclohexanone | Cyclohexanone [2-(phenylsulfonyl)phenyl]hydrazone | Ethanol, reflux |
Addition Reactions to Unsaturated Systems
The nucleophilic character of the hydrazine moiety also enables it to participate in addition reactions with activated unsaturated systems, such as α,β-unsaturated carbonyl compounds. The reaction typically proceeds via a conjugate (or Michael) addition, where the hydrazine attacks the β-carbon of the unsaturated system.
For this compound, this initial addition can be followed by an intramolecular condensation reaction between the remaining N-H group and the carbonyl group. This subsequent cyclization leads to the formation of five-membered heterocyclic structures, most commonly pyrazolines. This two-step sequence provides a powerful method for synthesizing complex heterocyclic molecules. While specific literature examples for this compound are not prevalent, this reactivity is a well-established principle for substituted hydrazines.
Electrophilic Activation and Transformations Involving the Aryl Hydrazine Moiety
Beyond the classical nucleophilicity of the hydrazine group, modern synthetic methods explore the transformation of the entire aryl hydrazine scaffold. A key area of interest involves the activation of the carbon-nitrogen (C-N) bond, enabling the use of such compounds in sophisticated cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions via C-N Bond Cleavage
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. youtube.comresearchgate.net Typically, these reactions rely on the activation of carbon-halogen or carbon-triflate bonds. wikipedia.orgharvard.edulibretexts.org However, significant research is directed toward activating stronger bonds, such as C-N bonds, which would broaden the scope of available starting materials. In this context, the hydrazine group could potentially serve as a leaving group or a directing group to facilitate such transformations.
Despite the synthetic potential, specific applications of this compound as a coupling partner in palladium-catalyzed reactions proceeding through C-N bond cleavage are not documented in readily available scientific literature. The following sections discuss the theoretical potential for this compound to participate in such reactions based on established catalytic cycles.
The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The catalytic cycle is initiated by the oxidative addition of the C-X bond (where X is a halide or triflate) to a Pd(0) species.
For this compound to participate in a Heck-type reaction via C-N bond activation, a novel catalytic pathway would be required to facilitate the oxidative addition of the aryl C-N bond to the palladium center. Currently, there are no reported examples of this specific transformation using this compound.
The Suzuki cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an aryl or vinyl halide/triflate, catalyzed by a palladium complex. libretexts.orgnih.gov The key steps involve oxidative addition of the halide, transmetalation with the boron reagent, and reductive elimination to form the product and regenerate the catalyst. harvard.edu
Similar to the Heck reaction, employing this compound as the aryl partner in a Suzuki coupling would necessitate the challenging cleavage of the C-N bond by the palladium catalyst. While cross-coupling reactions involving nitrogen-containing compounds are known, nih.gov there is no specific literature describing the use of this compound in Suzuki reactions via this C-N activation manifold.
Role of the Phenylsulfonyl Group in Directing Reactivity and Regioselectivity
The phenylsulfonyl (PhSO₂) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and its steric bulk. nih.govresearchgate.net
The placement of the phenylsulfonyl group at the ortho position to the hydrazine moiety in this compound introduces significant steric and potential coordinating effects. This "ortho-effect" can influence the regioselectivity of reactions and enable specific intramolecular transformations. acs.org For example, the sulfonyl group can sterically hinder one face of the molecule, directing incoming reagents to the less hindered side. acs.org Furthermore, the oxygen atoms of the sulfonyl group can act as coordinating sites for metal catalysts, holding the catalyst in close proximity and directing subsequent reaction steps to nearby positions. This proximity effect is crucial in many metal-catalyzed intramolecular cyclization reactions.
The phenylsulfonyl group is a strong electron-withdrawing group, a property that significantly influences the electronic environment of the entire molecule. researchgate.net Its presence deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). nih.gov This is because the sulfonyl group helps to stabilize the negative charge developed in the Meisenheimer complex intermediate during an SNAr reaction. nih.gov
The electron-withdrawing nature of the PhSO₂ group also reduces the electron density on the attached aromatic ring and, through inductive effects, on the ortho-hydrazine group. This decreases the nucleophilicity of the nitrogen atoms in the hydrazine moiety. While this might slow down reactions where the hydrazine acts as a nucleophile, it can enhance reactions where the hydrazine is converted into an electrophilic species, such as a diazonium salt. The decreased electron density on the nitrogen atoms can make the N-H protons more acidic, facilitating deprotonation by a base, which is often the initial step in many coupling reactions. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Potassium tert-butoxide |
| 2,2'-bis(phenylsulfonyl)biphenyl |
| Sodium sulfite |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Triethylamine (Et₃N) |
| Dimethylformamide (DMF) |
| Copper(I) Iodide |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |
Mechanistic Investigations of Transformations Involving this compound
Mechanistic studies are crucial for understanding and optimizing the synthetic utility of this compound. While specific research on this exact molecule is limited, the well-documented reactivity of sulfonyl hydrazides and phenylhydrazines provides a strong basis for predicting its chemical behavior.
This compound is anticipated to be an excellent precursor for sulfonyl and aryl radicals, particularly under electrochemical conditions. nih.gov The sulfonyl hydrazide group can undergo oxidation to generate a sulfonyl radical and dinitrogen. This process is often initiated by an electrochemical potential or a chemical oxidant.
The general mechanism for the electrochemical generation of a sulfonyl radical from a sulfonyl hydrazide is as follows:
Oxidation: The sulfonyl hydrazide is oxidized at the anode to form a radical cation.
Deprotonation: The radical cation loses a proton to form a sulfonyl hydrazyl radical.
Fragmentation: The sulfonyl hydrazyl radical fragments to yield a sulfonyl radical, a nitrogen molecule, and a proton.
These highly reactive sulfonyl radicals can then participate in a variety of transformations, including addition to alkenes and alkynes, and cyclization reactions. nih.gov For instance, in the presence of a suitable unsaturated partner, the generated sulfonyl radical can initiate a cascade reaction leading to complex heterocyclic structures. nih.gov
Similarly, the phenylhydrazine (B124118) moiety can serve as a source of aryl radicals. The oxidation of phenylhydrazine derivatives can lead to the formation of a phenyldiazenyl radical, which can then lose a molecule of nitrogen to generate a phenyl radical. acs.org These aryl radicals are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds.
Table 1: Examples of Radical Reactions Involving Analogs of this compound
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) | Reference |
| Benzenesulfonyl hydrazide | Styrene | Electrochemical, I⁻ catalyst | β-Sulfonylated styrene | 85 | nih.gov |
| Phenylhydrazine | 1,4-Naphthoquinone | Catalytic iodine, air | Arylated naphthoquinone | 91 | acs.org |
This table presents data from reactions with compounds analogous to this compound to illustrate potential reactivity, as specific data for the title compound is not available.
The determination of whether a reaction proceeds through a concerted or a stepwise mechanism is a fundamental aspect of mechanistic investigation. For reactions involving this compound, such as cyclization reactions to form heterocyclic compounds like phenothiazines, both pathways are plausible.
A concerted mechanism would involve a single transition state where bond formation and bond breaking occur simultaneously. In contrast, a stepwise mechanism would proceed through one or more intermediates. For example, in a hypothetical intramolecular cyclization of this compound to form a phenothiazine-like structure, a concerted mechanism would involve the simultaneous formation of the new ring and the elimination of a leaving group. A stepwise mechanism might involve the initial formation of a radical or ionic intermediate, which then undergoes cyclization in a subsequent step.
Computational studies on related systems, such as the Fischer indole (B1671886) synthesis which involves phenylhydrazine, have often pointed towards stepwise mechanisms involving distinct intermediates. stackexchange.com The initial condensation to form a hydrazone is followed by a series of tautomerization and rearrangement steps. vaia.com It is reasonable to infer that complex transformations involving this compound would likely follow a stepwise path due to the significant electronic and structural reorganizations required.
Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides valuable insights into the energetics and geometry of the highest energy point along a reaction coordinate. For a given reaction of this compound, locating and characterizing the transition state(s) can help to:
Determine the activation energy and, consequently, the reaction rate.
Elucidate the geometry of the reacting molecules at the point of maximum energy.
Distinguish between competing reaction pathways (e.g., concerted vs. stepwise).
While specific transition state analyses for this compound are not available in the literature, studies on the thermal decomposition of related sulfonyl hydrazides have been performed. These studies help in understanding the stability and reactivity of the N-S bond.
Table 2: Calculated Activation Energies for Reactions of Analogous Compounds
| Reaction | Method | Calculated Activation Energy (kcal/mol) | Reference |
| N-N bond cleavage in a model hydrazone | DFT (B3LYP) | 25.4 | Hypothetical data based on similar systems |
| Intramolecular cyclization of an N-aryl hydrazone | DFT (M06-2X) | 18.7 | Hypothetical data based on similar systems |
This table presents hypothetical calculated data for reactions of compounds analogous to this compound to illustrate the type of information gained from transition state analysis, as specific data for the title compound is not available.
Applications of 2 Phenylsulfonyl Phenyl Hydrazine As a Synthetic Reagent
Construction of Nitrogen-Containing Heterocycles
The strategic placement of the hydrazine (B178648) and phenylsulfonyl groups on the phenyl ring makes [2-(Phenylsulfonyl)phenyl]hydrazine a key building block for synthesizing a variety of heterocyclic systems. These include pyrazoles, indoles, indazoles, quinazolines, and triazoles, each with its own set of synthetic methodologies and applications.
Pyrazole (B372694) Synthesis
Pyrazoles are a prominent class of N-heterocyclic compounds found in numerous pharmaceuticals and agrochemicals. researchgate.net The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound. researchgate.netnih.gov
The Knorr pyrazole synthesis is a classic method that utilizes the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of a catalytic amount of acid, to produce pyrazoles. jk-sci.com This reaction proceeds through the formation of an imine intermediate, followed by a second intramolecular imine formation and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.com The use of this compound in this reaction allows for the introduction of a phenylsulfonylphenyl substituent onto the pyrazole nitrogen. The reaction of in situ generated 1,3-diketones from ketones and acid chlorides with hydrazines provides a rapid and general route to previously inaccessible pyrazoles. organic-chemistry.org
Table 1: Examples of Pyrazole Synthesis via Cyclization with 1,3-Diketones
| 1,3-Diketone | Hydrazine | Catalyst/Conditions | Product | Reference |
| Acetylacetone | This compound | Catalytic Acid | 1-[2-(Phenylsulfonyl)phenyl]-3,5-dimethyl-1H-pyrazole | jk-sci.com |
| Dibenzoylmethane | This compound | Catalytic Acid | 1-[2-(Phenylsulfonyl)phenyl]-3,5-diphenyl-1H-pyrazole | jk-sci.com |
| In situ generated 1,3-diketone | Hydrazine | LiHMDS | Substituted Pyrazole | organic-chemistry.orgnih.govbeilstein-journals.org |
This table is illustrative and specific yields would be dependent on detailed experimental conditions.
Enaminones serve as versatile building blocks for the synthesis of substituted pyrazoles. A strategy for the rapid synthesis of 3-substituted N-sulfonyl pyrazoles involves the p-toluenesulfonic acid (p-TSA)-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.netsci-hub.se This method is advantageous for its ability to form the pyrazole ring while retaining the sulfonyl group, offering moderate to good yields and good functional group tolerance. researchgate.netsci-hub.se The reaction is believed to proceed through the formation of a pyrazoline intermediate, which then undergoes further transformation. sci-hub.se
An electrochemical cascade approach has also been developed for the synthesis of multi-functionalized pyrazoles from sulfonyl hydrazides and enaminones. nih.gov
Table 2: Synthesis of N-Sulfonyl Pyrazoles using Enaminones
| Enaminone | Sulfonyl Hydrazine | Promoter/Conditions | Product | Yield | Reference |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzenesulfonyl hydrazide | p-TSA | 3-Phenyl-1-(phenylsulfonyl)-1H-pyrazole | 56% | sci-hub.se |
| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Benzenesulfonyl hydrazide | p-TSA | 1-(4-chlorophenyl)-3-(phenylsulfonyl)-1H-pyrazole | - | researchgate.net |
Yields are as reported in the literature under optimized conditions.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been successfully applied to pyrazole synthesis. nih.govresearchgate.netmdpi.com A one-pot, three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine can be catalyzed by an ionic liquid like [bmim][InCl4] to produce pyrazoles. beilstein-journals.org Another approach involves the in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines. nih.govbeilstein-journals.org
Furthermore, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde. nih.govbeilstein-journals.org
Indole (B1671886) and Indazole Synthesis
The Fischer indole synthesis is a widely used method for constructing the indole ring system. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole. youtube.comijnrd.org Substituted acetophenones can be condensed with phenylhydrazine to yield phenylhydrazones, which upon thermal ring closure under strong acidic conditions, such as with polyphosphoric acid, produce substituted 2-phenyl-1H-indoles. researchgate.net
Indazole synthesis can be achieved through methods like the Cadogan cyclization, which involves the reduction of an o-nitroaryl imine followed by cyclization. researchgate.net
Quinazoline (B50416) and Triazole Derivative Formation
This compound can also be a precursor for the synthesis of quinazoline and triazole derivatives. The synthesis of quinazolinone derivatives can be achieved through a multi-step process, often starting from anthranilic acid derivatives. nih.gov For instance, 2-hydrazinyl-3-methylquinazolin-4(3H)-one can be prepared by reacting the corresponding 2-substituted quinazolinone with hydrazine hydrate. nih.gov This hydrazine derivative can then be further functionalized.
The formation of triazole rings often involves click chemistry, such as the reaction of an azide (B81097) with an alkyne. In the context of quinazoline-triazole hybrids, a quinazolinone core can be linked to a triazole moiety through a hydrazide linker. nih.gov For example, a series of quinazolinone-hydrazide-triazole hybrids have been designed and synthesized as potential MET kinase inhibitors. nih.gov The synthesis of 1,2,3-triazole-pyrazole hybrids has also been reported, highlighting the modularity of these synthetic approaches. researchgate.net
Other Annulation Reactions for Novel Ring Systems
While direct annulation reactions involving this compound are not extensively documented in dedicated studies, its structural motifs are found in precursors for the synthesis of important heterocyclic frameworks. The hydrazine functionality is a key component in classical named reactions that lead to the formation of new rings.
One of the most prominent applications of phenylhydrazines is in the Fischer indole synthesis , a robust method for constructing the indole ring system. minia.edu.egwikipedia.orgnih.govthermofisher.combyjus.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole. minia.edu.egwikipedia.orgbyjus.com The presence of the phenylsulfonyl group on the phenylhydrazine can influence the electronic properties of the intermediate hydrazone and subsequent cyclization, potentially affecting reaction rates and regioselectivity in the formation of substituted indoles. nih.govthermofisher.com
Furthermore, the core structure of this compound is related to intermediates used in the synthesis of quinolines , another important class of nitrogen-containing heterocycles. pharmaguideline.comorganic-chemistry.orgmdpi.com Various synthetic strategies for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize aniline (B41778) derivatives which can be conceptually linked to the hydrazine compound through reductive or other transformative processes. pharmaguideline.commdpi.com More modern methods for quinoline (B57606) synthesis also involve the cyclization of substituted anilines or related nitrogen-containing precursors. organic-chemistry.orgnih.govmdpi.com
The synthesis of cinnolines , another class of nitrogen-containing bicyclic heterocycles, often proceeds through the cyclization of ortho-substituted diazonium salts, which can be derived from the corresponding hydrazines. wikipedia.org The Richter cinnoline (B1195905) synthesis, for example, involves the cyclization of an alkyne-containing diazonium salt. wikipedia.org
Arylation Reactions and C-C Bond Formation
The phenylsulfonyl group in this compound can serve as a leaving group or a directing group in metal-catalyzed cross-coupling reactions, making it a valuable precursor for the formation of carbon-carbon bonds.
Synthesis of Biaryls
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the construction of biaryl scaffolds. Arylsulfonyl hydrazides, the class of compounds to which this compound belongs, have been successfully employed as coupling partners in Suzuki-Miyaura reactions. researchgate.netrsc.org In these reactions, the arylsulfonyl hydrazine acts as an aryl surrogate, coupling with arylboronic acids to furnish biaryls. researchgate.netrsc.orgorganic-chemistry.orgnih.gov The reaction typically proceeds with the loss of sulfur dioxide and nitrogen gas.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / NHC | K₂CO₃ | MeOH | 60 | 83 | lookchem.com |
| Pd(OAc)₂ | K₂CO₃ | DMSO | 60 | High | lookchem.com |
| Polymer-supported NHC-Pd | None | Ethanol | Room Temp | High | organic-chemistry.org |
| This table presents representative conditions for the Suzuki-Miyaura coupling of arylsulfonyl hydrazides with arylboronic acids, leading to biaryl formation. |
Arylalkenes and Arylalkynes Formation
The versatility of this compound and its derivatives extends to the synthesis of arylalkenes and arylalkynes through well-established palladium-catalyzed reactions.
The Heck reaction provides a powerful method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgfrontiersin.org In this reaction, an aryl halide or a related precursor is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While direct examples with this compound are not prevalent, related arylsulfonium salts have been shown to participate in Heck-type reactions, suggesting the potential for the phenylsulfonyl group to act as a leaving group under appropriate catalytic conditions. rsc.orgnih.gov
For the synthesis of arylalkynes, the Sonogashira reaction is the method of choice. organic-chemistry.orgscirp.org This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. organic-chemistry.org Notably, a protocol for the nickel-catalyzed Sonogashira coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene (B144264) has been developed, demonstrating that the phenylsulfonyl moiety is compatible with and can be a part of the substrate in such C-C bond-forming reactions. nih.govnih.gov Furthermore, arylsulfonyl chlorides and arylsulfonium salts have been successfully used as coupling partners in Sonogashira reactions, highlighting the potential of the sulfonyl group in this context. minia.edu.egresearchgate.net
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Reference |
| Arylsulfonyl Chloride | Terminal Alkyne | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | K₂CO₃ | THF | Reflux | Arylalkyne | researchgate.net |
| Arylsulfonium Triflate | Terminal Alkyne | Pd[P(t-Bu)₃]₂ / CuI | K₃PO₄ | DMF | 80 | Arylalkyne | minia.edu.eg |
| 6-bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel Catalyst | - | - | 70 | Arylalkyne | nih.govnih.gov |
| This table illustrates conditions for Sonogashira-type couplings involving sulfonyl-containing aryl precursors, leading to the formation of arylalkynes. |
Rearrangement Reactions Facilitated by the Hydrazine Structure
The N-N bond in hydrazine derivatives is susceptible to cleavage and rearrangement under certain conditions, leading to the formation of new structural motifs.
Benzidine-type Rearrangements of Derived N,N'-Diarylhydrazines
The benzidine (B372746) rearrangement is a classic acid-catalyzed transformation of N,N'-diarylhydrazines (hydrazobenzenes) to 4,4'-diaminobiphenyls (benzidines). ic.ac.uk While the direct rearrangement of this compound itself is not the primary focus, the rearrangement of N,N'-diarylhydrazines derived from it is of significant interest. The presence of substituents on the aromatic rings can greatly influence the course of the reaction, often leading to a mixture of products, including diphenyline and semidine isomers. The reaction is believed to proceed through a wikipedia.orgwikipedia.org-sigmatropic shift mechanism. ic.ac.uk Studies on N-acetylhydrazobenzene, which contains an electron-withdrawing group, have shown that the rearrangement can still occur, suggesting that a phenylsulfonyl group would also permit such a transformation. epa.gov The reduction of azobenzenes, which can be synthesized from anilines, is a common route to N,N'-diarylhydrazines, and this method can be employed under conditions that avoid the benzidine rearrangement. organic-chemistry.org
Regioselective Control in Rearrangement Pathways
Generation of Reactive Intermediates from this compound
The chemical reactivity of this compound allows for its transformation into various highly reactive intermediates, which are pivotal in the construction of complex molecular architectures. The generation of these transient species, such as diazene (B1210634) intermediates and aryl radicals, is typically initiated by oxidation or transition metal catalysis, paving the way for subsequent carbon-carbon and carbon-heteroatom bond formations.
The transformation of arylhydrazines into reactive species is a well-established strategy in organic synthesis. nih.gov In the context of this compound, similar pathways can be postulated. Oxidation of the hydrazine moiety can lead to the formation of a diazene intermediate. This diazene species can exist in equilibrium with a corresponding diazonium ion. nih.gov The subsequent loss of dinitrogen (N₂) from these intermediates is a strong thermodynamic driving force for the generation of an aryl radical. nih.govnih.gov
Transition metal catalysis, particularly with palladium, has been shown to facilitate the generation of reactive intermediates from arylhydrazines and their derivatives. nih.gov For instance, the reaction of an arylhydrazine with a palladium(II) catalyst can lead to the formation of a diazene intermediate, which upon dehydrogenation, can generate an aryl radical. This aryl radical can then participate in cross-coupling reactions. nih.gov
Furthermore, studies on related N-sulfonyl hydrazones have demonstrated their utility as precursors to various reactive intermediates. For example, under palladium catalysis, N-sulfonyl hydrazones can engage in cross-coupling reactions to form cyclopropylcarbinyl palladium intermediates. unc.edu In other transformations, photochemically induced elimination of nitrogen from 3H-pyrazoles, synthesized from sulfonyl hydrazones, can generate aryl 1,3-diradicals. unc.edu Electrochemical oxidation of sulfonyl hydrazides has also been shown to produce hydrazide radicals and sulfonyl radicals. nih.gov
The generation of phenyl radicals from phenylhydrazine derivatives has been observed in biochemical contexts as well. For instance, the reaction of 1-acetyl-2-phenylhydrazine (B92900) with oxyhemoglobin leads to the formation of phenyl radicals. nih.gov This highlights the propensity of the phenylhydrazine scaffold to generate radical species.
The table below summarizes the types of reactive intermediates that can be generated from precursors structurally related to this compound, the typical methods for their generation, and their subsequent synthetic applications.
| Reactive Intermediate | Precursor Type | Generation Method | Subsequent Reactions |
| Diazene Intermediate | Arylhydrazine | Oxidation, Pd-catalysis | Formation of aryl radicals, Cross-coupling reactions |
| Aryl Radical | Arylhydrazine, Diazene | Loss of N₂, Pd-catalysis | Cross-coupling reactions, Arylation |
| Hydrazide Radical | Sulfonyl hydrazide | Electrochemical oxidation | Further oxidation and fragmentation |
| Sulfonyl Radical | Sulfonyl hydrazide | Electrochemical oxidation, Loss of N₂ | Radical cyclizations |
| Aryl 1,3-Diradical | 3H-Pyrazoles (from sulfonyl hydrazones) | Photochemical N₂ elimination | Cycloaddition reactions |
| Cyclopropylcarbinyl Palladium Intermediate | N-Sulfonyl hydrazone | Pd-catalyzed cross-coupling | Formation of skipped-dienes and vinyl cyclopropanes |
Theoretical and Computational Chemistry Studies on 2 Phenylsulfonyl Phenyl Hydrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties, reaction energetics, and spectroscopic data. For a molecule like [2-(Phenylsulfonyl)phenyl]hydrazine, DFT calculations would provide invaluable insights into its chemical behavior.
DFT calculations are a cornerstone in mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as electrophilic or nucleophilic substitutions, cyclizations, or fragmentations, DFT would be employed to determine the most energetically favorable reaction mechanism.
A hypothetical DFT study on the reaction of this compound could yield data similar to the following, based on analogous systems:
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| N-H Bond Cleavage | 0.0 | +25.4 | -5.2 | 25.4 |
| C-N Bond Formation | -5.2 | +15.8 | -20.1 | 21.0 |
| Ring Closure | -20.1 | +10.3 | -35.7 | 30.4 |
This table is illustrative and based on typical values for similar reactions studied by DFT; it does not represent actual experimental data for this compound.
DFT calculations can predict the reactivity and selectivity of a molecule by analyzing its electronic properties. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For this compound, the hydrazine (B178648) moiety is expected to be the primary site of nucleophilic character, while the phenylsulfonyl group acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic ring. DFT calculations would precisely quantify these effects. For example, studies on hydrazone derivatives have utilized DFT to analyze FMOs and Molecular Electrostatic Potential (MEP) maps to identify reactive sites. researchgate.net The MEP would likely show negative potential around the nitrogen atoms of the hydrazine group, indicating their susceptibility to electrophilic attack, and positive potential around the sulfonyl group.
Furthermore, computational models have been developed to predict site selectivity in complex organic reactions like C-H functionalization with high accuracy, which could be applied to reactions involving this compound. rsc.org
The three-dimensional structure of this compound, including the relative orientation of the phenylsulfonyl and hydrazine substituents, is crucial to its reactivity. DFT is an excellent tool for performing conformational analysis to identify the most stable conformers and the energy barriers between them.
In structurally related phenylsulfonyl hydrazide derivatives, both kinetic and thermodynamic regioisomers have been identified, with their relative stability and reactivity profiles explained through computational studies. nih.gov A molecular docking study of these isomers revealed that the kinetic product had a more favorable binding score, which was consistent with its higher biological activity. nih.gov For this compound, DFT could be used to explore the rotational barriers around the C-S and C-N bonds and to understand how the conformation influences the stereoelectronic effects, such as the interaction between the lone pairs of the hydrazine nitrogens and the π-system of the phenyl ring. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would provide further insight into these donor-acceptor interactions. researchgate.net
Molecular Dynamics (MD) Simulations in Reaction Environments
While DFT is superb for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movement of atoms and molecules, taking into account the solvent and other environmental factors.
For a reaction involving this compound, an MD simulation could be used to study the diffusion of reactants, the conformational changes of the molecule in solution, and the role of solvent molecules in stabilizing intermediates and transition states. For example, MD simulations have been used to study the behavior of phenylsulfonyl hydrazide derivatives in biological systems, providing insights into their interactions with target proteins. nih.gov Similarly, MD simulations of other complex organic molecules in solution have revealed important details about their dynamic behavior and interactions. nih.govarxiv.org In a hypothetical MD simulation of this compound in a solvent like ethanol, one could track key metrics over time:
| Time (ps) | Solute-Solvent Hydrogen Bonds | Dihedral Angle (C-C-S-N) (degrees) | End-to-End Distance (Å) |
| 0 | 4 | 65.2 | 8.1 |
| 100 | 5 | -170.1 | 7.5 |
| 200 | 3 | 72.8 | 8.3 |
| 300 | 4 | 58.9 | 8.0 |
| 400 | 6 | -165.4 | 7.6 |
| 500 | 4 | 68.3 | 8.2 |
This table is a representative example of data that could be generated from an MD simulation and is not based on actual simulation data for this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using calculated molecular descriptors and experimentally determined reactivity data.
For a series of derivatives of this compound, a QSRR study could be developed to predict their reaction rates or equilibrium constants in a particular transformation. This would involve calculating a variety of descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.
QSAR (the bio-activity counterpart to QSRR) studies on compounds containing the phenylsulfonyl moiety have been successful in modeling their biological activities. researchgate.net For instance, a QSAR study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives found that the dipole moment and the energy of the LUMO were important factors for their neurotrophic activities. researchgate.net Another QSAR study on phenylsulfonyl carboxylate compounds established a model for their acute toxicities based on theoretical linear solvation energy relationship parameters. researchgate.net These examples demonstrate the potential of QSRR to model the reactivity of this compound derivatives.
Computational Design of Novel Reactions Utilizing this compound
Computational chemistry is not only for understanding existing reactions but also for designing new ones. By leveraging the insights gained from DFT, MD, and QSRR, chemists can computationally screen for new reaction partners and conditions for this compound.
For instance, computational tools can be used to design catalysts for specific transformations. Recent work has focused on the computational design of ligands for transition metal-catalyzed reactions, such as the late-stage hydrazination of pharmaceuticals. acs.org This approach could be used to develop novel catalytic systems for the functionalization of this compound. Furthermore, computational fluid dynamics (CFD) has been employed to optimize reactor design for reactions involving hydrazine, demonstrating the broad scope of computational methods in reaction development. acs.org The computational design process would involve generating virtual libraries of potential reactants or catalysts, using high-throughput screening with computational models to predict their performance, and then prioritizing the most promising candidates for experimental validation.
Future Directions and Emerging Research Areas
Development of More Efficient and Selective Synthetic Routes
The synthesis of substituted phenylhydrazines often begins with the diazotization of an appropriate aniline (B41778), followed by a reduction step. wikipedia.orgorgsyn.org For instance, the classical preparation of phenylhydrazine (B124118) involves reacting aniline with sodium nitrite (B80452) and hydrogen chloride to form a diazonium salt, which is then reduced with sodium sulfite. wikipedia.org
However, the synthesis of asymmetrically substituted derivatives like [2-(Phenylsulfonyl)phenyl]hydrazine can present challenges in regioselectivity. Research on related phenylsulfonyl hydrazides has shown that reaction conditions can lead to the formation of regioisomeric mixtures. nih.gov Depending on whether the reaction is under kinetic or thermodynamic control, different isomers can be favored. nih.gov This highlights a critical area for future research: the development of synthetic protocols that offer high yields and, crucially, high selectivity for the desired this compound isomer. Future efforts will likely focus on catalyst design, solvent effects, and temperature control to steer the reaction towards a single product, thereby avoiding tedious and costly purification steps.
| Factor | Influence on Synthesis | Research Goal |
| Control Type | Kinetic vs. Thermodynamic control can favor different regioisomers. nih.gov | Develop conditions for exclusive formation of the desired isomer. |
| Catalyst | A suitable catalyst could enhance reaction rate and selectivity. | Discovery of novel catalysts for regioselective hydrazide synthesis. |
| Reagents | The choice of reducing agent is critical for the final step. orgsyn.org | Screening of milder and more selective reducing agents. |
| Temperature | Reaction temperature can shift the balance between kinetic and thermodynamic products. nih.gov | Precise optimization of temperature profiles for maximum selectivity. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The hydrazine (B178648) group is a versatile functional group, known for its role in iconic reactions like the Fischer indole (B1671886) synthesis, which is used to prepare intermediates for dyes and pharmaceuticals. wikipedia.org Phenylhydrazines are also widely used to form phenylhydrazones, which can be instrumental in the characterization and separation of sugars. wikipedia.org
For this compound, the interplay between the nucleophilic hydrazine moiety and the electron-withdrawing phenylsulfonyl group could lead to novel reactivity. Research into related structures has shown that phenylhydrazine derivatives can participate in the formation of various heterocyclic systems, such as oxazolidines. nih.gov Furthermore, studies on acetylphenylhydrazine have demonstrated the generation of free radical intermediates in reactions with biological molecules, a process studied via spin trapping techniques. nih.gov
Future investigations should systematically explore the reactivity of this compound. This could involve its use as a building block in multicomponent reactions, its potential in cycloaddition reactions, or its utility as a ligand in organometallic chemistry. The unique electronic properties conferred by the sulfonyl group may enable transformations that are not accessible with simpler phenylhydrazine derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
Traditional batch synthesis methods often face limitations in scalability, safety, and precise control of reaction parameters. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful solution, offering enhanced heat and mass transfer, higher yields, improved safety, and greater consistency. researchgate.net This technology is particularly well-suited for multistep and automated synthesis. beilstein-journals.orgnih.gov
The synthesis of phenylhydrazine and its derivatives has been successfully adapted to continuous flow processes. patsnap.com A patented method describes an integrated reactor that combines the diazotization, reduction, and salt formation steps into a single, continuous process, overcoming the inefficiencies of batch production. patsnap.com Similarly, automated flow-through systems have been developed for the synthesis of related compounds like secondary sulfonamides. researchgate.net
The integration of this compound synthesis into an automated flow platform represents a significant future direction. researchgate.net Such a system would allow for rapid optimization of reaction conditions, efficient production, and seamless integration with in-line analytical techniques for real-time monitoring and quality control. researchgate.netresearchgate.net This approach would not only accelerate research and development but also provide a safer and more environmentally friendly manufacturing process. researchgate.net
Application in Complex Molecule Synthesis and Advanced Materials (Excluding Prohibited Categories)
The utility of phenylhydrazine derivatives extends into the synthesis of complex organic molecules and the development of advanced materials. patsnap.com For example, derivatives have been designed as new anticancer agents and investigated for their biological activity. scirp.org
A promising frontier for this compound is in the field of materials science. Related hydrazine derivatives are being explored as reductants and additives in the fabrication of tin-lead perovskite solar cells, a next-generation photovoltaic technology. rsc.org In one study, a hydrochloride phenylhydrazine with a sulfonic group was used as both a reductant for Sn⁴⁺ and a passivator, leading to enhanced power conversion efficiency and stability. rsc.org Another study demonstrated the use of phenylhydrazine-4-sulfonic acid to both reduce and functionalize graphene oxide, creating a novel hydrophilic graphene with high water solubility and antioxidant properties. rsc.org
Given these precedents, this compound could be investigated as a key component in:
Organic Electronics: As a building block for charge transport materials.
Polymer Chemistry: As a monomer or cross-linking agent to create functional polymers with specific thermal or electronic properties. nih.gov
Advanced Materials: As a surface modifier for nanomaterials like graphene or metal oxides, imparting new functionalities. rsc.org
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For a molecule like this compound, a combination of advanced spectroscopic and computational methods will be indispensable.
Detailed characterization of related structures has been achieved using a suite of techniques. nih.gov
Table of Spectroscopic and Analytical Methods:
| Technique | Application for this compound | Reference |
|---|---|---|
| FT-IR Spectroscopy | To identify key functional groups, such as N-H and S=O stretches. | nih.gov |
| ¹H and ¹³C NMR | To elucidate the precise molecular structure and confirm isomeric purity. The chemical shifts provide detailed information about the electronic environment of the carbon and hydrogen atoms. | nih.gov |
| X-Ray Crystallography | To unambiguously determine the three-dimensional structure of the molecule and its regioisomers in the solid state. | nih.gov |
| Electron Spin Resonance (ESR) | To detect and identify potential free-radical intermediates in reactions, using spin-trapping agents. | nih.gov |
| Mass Spectrometry | To confirm molecular weight and aid in structural determination through fragmentation analysis. | scirp.org |
| Density Functional Theory (DFT) | To perform computational modeling, calculate properties like HOMO-LUMO energy gaps, and predict reactivity, bonding nature, and spectroscopic features. | nih.govresearchgate.net |
| Molecular Docking | To computationally screen for potential interactions with biological targets or material surfaces, guiding experimental work. | nih.govresearchgate.net |
Future research will rely heavily on these synergistic approaches. For example, in-situ IR or NMR spectroscopy could be used within a flow reactor to monitor reaction progress in real-time. Combining experimental data from techniques like ESR with high-level DFT calculations can provide a detailed picture of reaction pathways and transition states, paving the way for the rational design of new synthetic methods and applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
